Glyceryl iodide, (S)-

Description

Significance of Chiral Iodinated Glycerol (B35011) Derivatives in Organic Synthesis

Chiral iodinated glycerol derivatives, such as (S)-glyceryl iodide, are highly valued in organic synthesis for several key reasons. The presence of the iodine atom, a good leaving group, facilitates a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. ontosight.ai This reactivity, coupled with the stereodefined glycerol backbone, enables chemists to construct complex chiral molecules with a high degree of control over the spatial arrangement of atoms.

These derivatives serve as crucial intermediates in the synthesis of a wide array of important organic compounds. For instance, they are instrumental in the preparation of chiral glycerophospholipids, which are essential components of cell membranes. google.com Furthermore, their utility extends to the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases, and other pharmacologically active agents. google.com The ability to start with a pre-existing chiral center from the glycerol derivative circumvents the need for often inefficient and costly resolution of racemic mixtures later in a synthetic sequence. google.com

The versatility of chiral iodinated glycerol derivatives is further highlighted by their use in the synthesis of chiral building blocks like (S)-glycidol, a key intermediate for various pharmaceuticals. psu.edulookchem.com The conversion of the iodohydrin functionality to an epoxide ring in glycidol (B123203) opens up another avenue for diverse chemical transformations. psu.edu

Contextualization within Chiral Glycerol Backbone Chemistry

The chemistry of (S)-glyceryl iodide is deeply rooted in the broader field of chiral glycerol backbone chemistry. Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. google.com The central carbon atom (C2) of the glycerol backbone becomes a chiral center when the two primary hydroxyl groups are chemically differentiated. mdpi.com This principle is the foundation for creating a vast library of chiral glycerol derivatives.

The "chiral pool" of readily available, enantiomerically pure starting materials derived from natural sources like D-mannitol and L-serine has been a cornerstone of stereoselective synthesis. google.comucla.edu These natural products can be chemically transformed into chiral glycerol derivatives, including (S)-glyceryl iodide. For example, (S)-glycerol acetonide, a protected form of (S)-glycerol, can be synthesized from L-ascorbic acid (Vitamin C). ucla.edu

The strategic use of protecting groups, such as the isopropylidene group in solketal (B138546) (a protected form of glycerol), allows for selective reactions at different positions of the glycerol backbone, further expanding the synthetic possibilities. wikipedia.org This control is crucial for building complex molecules where the precise arrangement of functional groups on the glycerol framework is essential for their biological activity. The study of the chiroptical properties of these chiral glycerol backbones provides valuable insights into their stereochemistry. researchgate.net

Historical Development of Chiral Iodohydrin Research

The historical development of chiral iodohydrin research is intertwined with the broader history of stereochemistry and the recognition of molecular chirality's importance in biological systems. nih.gov The foundational work of scientists like Louis Pasteur in the mid-19th century laid the groundwork for understanding that molecules can exist as non-superimposable mirror images (enantiomers) and that living organisms often exhibit a preference for one enantiomer over the other. nih.gov

In the context of glycerol derivatives, early research focused on the synthesis and reactions of racemic iodohydrins. noaa.gov The reaction of glycerol with excess hydroiodic acid (HI), for instance, was found to produce 2-iodopropane. vedantu.com However, the demand for enantiomerically pure pharmaceuticals spurred the development of methods to synthesize chiral halohydrins, including iodohydrins.

Significant advancements in asymmetric synthesis, such as the Sharpless asymmetric epoxidation, provided routes to chiral epoxides, which could then be converted to chiral halohydrins. google.com More direct methods, like the asymmetric halohydrin reaction, have also been developed. researchgate.net The development of enzymatic kinetic resolutions has also provided a powerful tool for obtaining enantiomerically enriched halohydrins. researchgate.net The study of halohydrin dehalogenases, enzymes that can catalyze the formation and opening of epoxide rings, has further contributed to the stereodivergent synthesis of chiral epoxides and related compounds. figshare.com These historical developments have transformed chiral iodohydrins from laboratory curiosities into indispensable tools for modern organic synthesis.

Structure

3D Structure

Properties

CAS No. |

52611-39-9 |

|---|---|

Molecular Formula |

C3H7IO2 |

Molecular Weight |

201.99 g/mol |

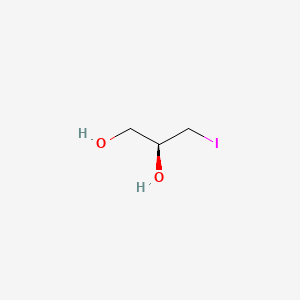

IUPAC Name |

(2S)-3-iodopropane-1,2-diol |

InChI |

InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 |

InChI Key |

GLJRUXJFSCIQFV-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@@H](CI)O)O |

Canonical SMILES |

C(C(CI)O)O |

Origin of Product |

United States |

Stereochemical Control and Chirality in S Glyceryl Iodide Synthesis and Transformations

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-glyceryl iodide necessitates strategies that can effectively differentiate between the two enantiomers of a racemic precursor or create the desired stereocenter from a prochiral starting material.

One prominent approach is kinetic resolution , which relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. For instance, enzymatic kinetic resolution has proven to be a powerful tool. Lipases, a class of enzymes, are widely used for the enantioselective acylation of racemic alcohols. In a hypothetical scenario for producing (S)-glyceryl iodide, a racemic mixture of glyceryl iodide could be subjected to acylation by a lipase (B570770). The enzyme would selectively acylate the (R)-enantiomer at a much faster rate, leaving the desired (S)-glyceryl iodide unreacted and in high enantiomeric excess. The success of such a resolution is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

Another powerful strategy involves the use of the chiral pool , utilizing readily available enantiomerically pure starting materials from nature. For instance, (S)-2,3-O-isopropylideneglyceraldehyde, which can be derived from D-mannitol, serves as a versatile chiral precursor. This aldehyde can undergo a series of transformations, including reduction and subsequent iodination, to yield (S)-glyceryl iodide. The stereochemistry of the final product is directly inherited from the starting material. Similarly, (R)-glycidol, another common chiral building block, can be subjected to nucleophilic ring-opening with an iodide source to produce (S)-glyceryl iodide. This reaction typically proceeds with high stereospecificity via an SN2 mechanism, resulting in inversion of configuration at the attacked carbon.

Asymmetric synthesis from prochiral precursors represents a more sophisticated approach. This involves the use of chiral catalysts or reagents to induce the formation of one enantiomer over the other. For example, the asymmetric dihydroxylation of an allyl iodide precursor using a chiral osmium catalyst could, in principle, be tuned to favor the formation of (S)-glyceryl iodide.

A comparison of these strategies is presented in the table below:

| Strategy | Description | Advantages | Disadvantages |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent. | Can be highly selective; applicable to a wide range of substrates. | Maximum theoretical yield of 50% for the desired enantiomer; requires separation of product and unreacted starting material. |

| Chiral Pool Synthesis | Utilization of naturally occurring enantiopure starting materials. | High enantiopurity is often guaranteed; well-established routes. | Limited by the availability and cost of the chiral starting material. |

| Asymmetric Synthesis | Creation of a stereocenter in a prochiral molecule using a chiral influence. | Potential for high enantiomeric excess and high yield. | Requires the development of specific and efficient chiral catalysts or reagents. |

Diastereoselective Reaction Pathways

Once (S)-glyceryl iodide is obtained in high enantiomeric purity, its subsequent transformations must be controlled to generate the desired diastereomer of the product. Diastereoselectivity arises when a reaction can produce two or more stereoisomers that are not mirror images of each other. The inherent chirality of (S)-glyceryl iodide can influence the stereochemical outcome of reactions at other sites within the molecule or in reactions with other chiral molecules.

A key reaction pathway where diastereoselectivity is crucial is the protection of the diol functionality . For instance, the reaction of (S)-glyceryl iodide with an aldehyde or ketone to form a cyclic acetal (B89532) or ketal, respectively, can generate a new stereocenter at the acetal carbon. The approach of the electrophilic carbonyl carbon to the diol can be influenced by the stereochemistry of the C2 center, leading to the preferential formation of one diastereomer over the other. This is often governed by steric hindrance, where the incoming reagent attacks from the less hindered face of the molecule.

Furthermore, reactions involving the hydroxyl groups of (S)-glyceryl iodide can proceed with diastereoselectivity. For example, the selective esterification or etherification of one of the two hydroxyl groups can be influenced by the chiral environment of the molecule. The relative accessibility of the primary versus the secondary hydroxyl group, as well as their electronic properties, can be subtly altered by the stereocenter, leading to a preference for reaction at one site.

In transformations where (S)-glyceryl iodide acts as a nucleophile (after deprotonation of a hydroxyl group) or an electrophile (at the carbon bearing the iodide), its chiral nature can direct the stereochemical course of the reaction. For example, in an SN2 reaction where the iodide is displaced by a nucleophile, the stereochemistry at the C2 center can influence the trajectory of the incoming nucleophile, potentially leading to diastereomeric products if the nucleophile itself is chiral.

Chiral Induction Mechanisms

Chiral induction is the process by which a chiral entity, such as a molecule or a catalyst, influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the context of (S)-glyceryl iodide, chiral induction is fundamental to both its synthesis and its subsequent reactions.

During the synthesis of (S)-glyceryl iodide from a chiral precursor like (R)-glycidol, the existing stereocenter dictates the stereochemistry of the newly formed product. The ring-opening of the epoxide by an iodide ion proceeds via a backside attack (SN2 mechanism), resulting in a predictable inversion of configuration at the electrophilic carbon. This is a classic example of substrate-controlled chiral induction , where the chirality of the starting material directly determines the chirality of the product.

In asymmetric synthesis approaches, reagent-controlled or catalyst-controlled chiral induction is employed. A chiral catalyst or reagent creates a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for the formation of one stereoisomer. For example, in a hypothetical asymmetric iodination of a prochiral glycerol (B35011) derivative, a chiral catalyst would bind to the substrate in a specific orientation, exposing one face of the molecule to the iodinating agent preferentially.

The efficiency of chiral induction is often explained by steric and electronic interactions in the transition state. Models such as Cram's rule, the Felkin-Anh model, and the chelation-control model are used to predict the stereochemical outcome of nucleophilic additions to carbonyl compounds adjacent to a stereocenter, a situation analogous to many reactions involving chiral glycerol derivatives. These models consider the relative steric bulk of the substituents on the stereocenter and their preferred conformation to predict which face of the prochiral center is more accessible to the incoming reagent.

Role of Chiral Catalysts and Ligands in Asymmetric Transformations

Chiral catalysts and ligands are pivotal in asymmetric synthesis, enabling the production of enantiomerically enriched compounds from achiral or racemic starting materials. While specific examples for the direct synthesis of (S)-glyceryl iodide using chiral catalysts are not extensively documented in readily available literature, the principles of asymmetric catalysis can be applied.

Chiral Lewis acids are a prominent class of catalysts that can activate substrates towards nucleophilic attack in an enantioselective manner. In a potential synthesis of (S)-glyceryl iodide, a chiral Lewis acid could coordinate to a protected glycerol derivative containing a leaving group, making it more susceptible to displacement by an iodide source. The chiral environment created by the Lewis acid-ligand complex would favor the attack of the iodide from a specific direction, leading to the desired (S)-enantiomer.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids are examples of organocatalysts that can activate substrates through the formation of iminium ions, hydrogen bonding, or other non-covalent interactions. A hypothetical organocatalytic approach to (S)-glyceryl iodide could involve the enantioselective opening of a meso-epoxide derived from glycerol using an iodide nucleophile, where the chiral catalyst would differentiate between the two enantiotopic carbons of the epoxide.

The table below summarizes the roles of different types of chiral catalysts in asymmetric transformations relevant to the synthesis of chiral diols.

| Catalyst Type | Ligand/Motif Examples | Mechanism of Action | Potential Application for (S)-Glyceryl Iodide Synthesis |

| Transition Metal Catalysts | BINAP, Salen, DuPhos | Coordination to the substrate, lowering the energy of one enantioselective pathway. | Asymmetric hydrogenation or dihydroxylation of an unsaturated precursor. |

| Chiral Lewis Acids | TADDOLs, BOX ligands | Activation of electrophiles and shielding one face from nucleophilic attack. | Enantioselective opening of a meso-epoxide with an iodide source. |

| Organocatalysts | Proline, MacMillan imidazolinones | Formation of chiral intermediates (e.g., enamines, iminium ions) or activation through hydrogen bonding. | Enantioselective functionalization of a prochiral glycerol derivative. |

| Enzymes (Biocatalysts) | Lipases, Hydrolases | Creation of a highly specific chiral active site that selectively binds and transforms one enantiomer. | Kinetic resolution of racemic glyceryl iodide or its precursors. |

Analysis of Enantiomeric Excess in Chiral Glycerol Derivatives

The determination of the enantiomeric excess (ee) is a critical step in any asymmetric synthesis to quantify the success of the stereoselective transformation. For chiral glycerol derivatives like (S)-glyceryl iodide, several analytical techniques are employed.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols and diols.

Chiral Gas Chromatography (GC) is another powerful technique, particularly for volatile compounds. Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve separation of the enantiomers. For non-volatile compounds like glyceryl iodide, derivatization to a more volatile species may be necessary prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess, although it is an indirect method. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) , which reacts with the enantiomers to form diastereomers. Diastereomers have different physical and chemical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. Alternatively, a chiral solvating agent (CSA) can be used, which forms transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals.

The following table provides an overview of the common methods for determining the enantiomeric excess of chiral glycerol derivatives.

| Analytical Method | Principle of Operation | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision; applicable to a wide range of compounds. | Can be time-consuming to develop a suitable method; requires specialized columns. |

| Chiral GC | Separation of enantiomers on a chiral stationary phase in the gas phase. | High resolution and sensitivity. | Limited to volatile or derivatizable compounds. |

| NMR Spectroscopy | Formation of diastereomers or diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. | Relatively fast analysis; provides structural information. | Can be less accurate than chromatographic methods; requires a chiral auxiliary. |

Reactivity and Mechanistic Investigations of S Glyceryl Iodide

Nucleophilic Substitution Reactions

The primary carbon atom bonded to the iodine in (S)-glyceryl iodide is electrophilic due to the polarization of the C-I bond, arising from the higher electronegativity of iodine relative to carbon. msu.edulibretexts.org This electronic characteristic renders the molecule susceptible to attack by a wide range of nucleophiles. Given that the iodine is attached to a primary carbon, the dominant mechanism for nucleophilic substitution is the SN2 (Substitution Nucleophilic Bimolecular) pathway. organic-chemistry.orglibretexts.org This is strongly favored over the SN1 pathway, as the formation of a primary carbocation is energetically unfavorable. organic-chemistry.org

The rate of these substitution reactions is significantly influenced by the nature of the leaving group. The iodide ion is considered one of the best leaving groups among the halogens because it is the conjugate base of a strong acid (hydroiodic acid, HI) and its large, polarizable electron cloud can effectively stabilize the negative charge after departure. msu.eduquora.com Consequently, nucleophilic substitution reactions involving alkyl iodides are generally faster than those with the corresponding bromides or chlorides. msu.edu

Stereochemical Inversion Pathways (SN2)

The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orglibretexts.org A defining characteristic of the SN2 mechanism is its stereospecificity; the reaction proceeds via a "backside attack." msu.edulibretexts.org The nucleophile approaches the carbon atom from the side directly opposite the leaving group. msu.edu This trajectory is necessary to allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO), and to minimize steric and electronic repulsion between the incoming nucleophile and the departing leaving group. youtube.com

This backside attack forces the three other substituents on the carbon to invert their stereochemical configuration, much like an umbrella flipping inside out in the wind. youtube.com This phenomenon is known as Walden inversion. In the specific case of (S)-glyceryl iodide, the substitution occurs at the C1 position, which is an achiral center. Therefore, while the reaction mechanism proceeds with inversion of configuration at the C1 carbon, it does not affect the stereochemistry of the chiral center at the C2 position. The stereospecific nature of the SN2 pathway is a critical concept, and if the substitution were to occur at a chiral primary carbon, a complete inversion of that center's configuration would be observed. libretexts.orgmasterorganicchemistry.com

Radical Dehalogenation Processes

Radical dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond. organic-chemistry.org This process is particularly facile for alkyl iodides due to the weakness of the C-I bond. The bond dissociation energy for the C-I bond in methyl iodide is approximately 57.6 kcal/mol (234 kJ/mol), which is significantly lower than that of other carbon-halogen bonds. wikipedia.orgyoutube.com This low energy requirement facilitates the homolytic cleavage of the bond to generate a carbon-centered radical.

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| CH₃-F | 115 | 481 |

| CH₃-Cl | 83.7 | 350 |

| CH₃-Br | 72.1 | 302 |

| CH₃-I | 57.6 | 241 |

The dehalogenation process is typically a chain reaction initiated by radical initiators or photochemical methods. For instance, systems utilizing silanes like tris(trimethylsilyl)silane, often in the presence of a radical initiator or visible light, are effective for the reductive dehalogenation of alkyl iodides. organic-chemistry.org The mechanism involves the formation of an alkyl radical from (S)-glyceryl iodide, which then abstracts a hydrogen atom from a donor molecule to yield propane-1,2-diol.

Electrophilic and Nucleophilic Properties of the Iodine Moiety

The carbon-iodine moiety in (S)-glyceryl iodide exhibits dual electronic characteristics that define its reactivity.

Electrophilic Carbon Center : The carbon atom directly bonded to the iodine is electron-deficient (electrophilic). This is a consequence of the C-I bond's polarity, where the more electronegative iodine atom pulls electron density away from the carbon. rutgers.eduopenochem.org This electrophilicity is the primary reason for the molecule's susceptibility to attack by nucleophiles in SN2 reactions. rutgers.edu

Leaving Group Ability and Nucleophilicity of the Iodide Ion : While the covalently bonded iodine atom in the substrate is not nucleophilic, its ability to depart as a stable iodide anion (I⁻) is fundamental to the molecule's reactivity. The iodide anion is an excellent leaving group due to its weak basicity and high polarizability, which stabilizes the forming negative charge in the transition state. msu.eduquora.com Once it has departed, the free iodide anion is itself a potent nucleophile, capable of participating in further substitution reactions, such as in the Finkelstein reaction. en-academic.comyoutube.com In different chemical contexts, such as in hypervalent iodine(III) compounds, the iodine center can act as an electrophile or even exhibit organometallic-like nucleophilic behavior, but in the context of a simple alkyl iodide, its reactivity is dominated by its role as an exceptional leaving group. chemrxiv.org

Reaction Kinetics and Mechanistic Elucidation of Glycerol (B35011) Iodination Reactions

The synthesis of glyceryl iodide from glycerol typically involves a reaction with hydrogen iodide (HI). The mechanism is a series of nucleophilic substitutions where the hydroxyl groups of glycerol are replaced by iodine atoms. The reaction is highly dependent on stoichiometry and conditions. youtube.com

Mechanism:

Protonation: The reaction initiates with the protonation of one of glycerol's hydroxyl groups by the strong acid HI. The primary hydroxyl groups are generally more reactive than the secondary one. youtube.com

Nucleophilic Attack: The iodide ion (I⁻), a strong nucleophile, then attacks the protonated carbon center in an SN2 fashion, displacing a water molecule.

Further Substitution: With sufficient HI, this process can repeat at the other hydroxyl positions.

The reaction's outcome is critically dependent on the amount of HI used.

Limited HI: With a small amount of HI, the reaction typically yields mono-iodinated products, primarily at the more reactive terminal positions, forming 3-iodo-1,2-propanediol. youtube.com

Excess HI: When heated with an excess of HI, the reaction proceeds to form an unstable intermediate, 1,2,3-triiodopropane. This species readily eliminates a molecule of iodine (I₂) to form allyl iodide. youtube.comyoutube.com The allyl iodide can then react further with HI via Markovnikov addition to ultimately yield the final, stable product, 2-iodopropane. youtube.com

| Reagent Conditions | Intermediate Product(s) | Final Major Product | Reaction Pathway |

|---|---|---|---|

| Small amount of HI, warmed | (S)-3-iodo-1,2-propanediol | Allyl iodide | Substitution followed by elimination |

| Excess HI, heated | 1,2,3-Triiodopropane → Allyl iodide → Propene | 2-Iodopropane | Multiple substitutions, elimination, reduction, and addition |

While detailed kinetic models for glycerol iodination are not extensively documented, studies on analogous reactions like glycerol hydrodeoxygenation and hydrogenolysis provide insight. acs.orgmdpi.com These complex reaction networks are often modeled using power-law kinetics or mechanistic models like the Langmuir-Hinshelwood or Eley-Rideal models, which account for reactant concentrations and catalyst surface interactions. mdpi.com A similar approach could be used to quantify the reaction rates and activation energies for the stepwise iodination of glycerol.

Intermolecular and Intramolecular Reaction Dynamics

(S)-Glyceryl iodide is a bifunctional molecule, containing both nucleophilic hydroxyl groups and an electrophilic carbon center (C1). This structure allows for a competition between intermolecular and intramolecular reaction pathways.

Intramolecular Reaction: The molecule can react with itself. The hydroxyl group at the C2 position can act as an internal nucleophile, attacking the C1 carbon and displacing the iodide ion. This intramolecular SN2 reaction results in the formation of a three-membered ring, the chiral epoxide (R)-glycidol. This type of reaction is essentially an intramolecular Williamson ether synthesis.

Intermolecular Reaction: Alternatively, the hydroxyl group of one molecule of (S)-glyceryl iodide can react with the C1 carbon of a second molecule. This intermolecular SN2 reaction forms a dimer, which still possesses reactive sites and can lead to the formation of oligomers and polymers (polyglycerol ethers).

The dominant pathway is heavily influenced by reaction conditions, particularly concentration.

High Dilution: At very low concentrations, the probability of two separate molecules colliding is significantly reduced. This favors the intramolecular pathway, as the reactive groups are held in proximity within the same molecule.

High Concentration: At higher concentrations, intermolecular collisions are more frequent, promoting the formation of dimers and polymers.

The presence of a base can catalyze both reactions by deprotonating the hydroxyl group, converting it into a much more potent alkoxide nucleophile. The competition between these pathways is a key consideration in the synthetic use of (S)-glyceryl iodide and similar functionalized alkyl halides.

| Factor | Favors Intramolecular Reaction (→ Epoxide) | Favors Intermolecular Reaction (→ Polymer) |

|---|---|---|

| Concentration | Low (High Dilution) | High |

| Catalyst | Base catalysis increases the rate of both pathways | |

| Product Type | Cyclic (3-membered ring) | Linear/Branched Dimers and Polymers |

Applications of S Glyceryl Iodide As a Chiral Synthon

Chiral Building Block in Natural Product Synthesis

The synthesis of complex natural products often relies on the use of small, enantiomerically pure building blocks to construct intricate stereochemical architectures. Chiral glycerol (B35011) derivatives have been widely employed for this purpose.

Synthesis of Chiral Glycerol Ethers and Esters

The preparation of chiral glycerol ethers and esters is a fundamental transformation in lipid chemistry and natural product synthesis. While various chiral C3 synthons are utilized for this purpose, specific and detailed research findings on the direct application of (S)-glyceryl iodide in the synthesis of a broad range of chiral glycerol ethers and esters are not extensively documented in readily available scientific literature.

Preparation of Optically Active Phospholipids (B1166683) and Glycoglycerolipids

Phospholipids and glycoglycerolipids are essential components of cell membranes and possess complex structures with defined stereochemistry. The synthesis of these molecules requires precise control over the stereocenters of the glycerol backbone. Reviews on the synthesis of phospholipids and glycoglycerolipids highlight the use of various chiral glycerol precursors. researchgate.netmdpi.comnih.govfrontiersin.orgnih.gov However, specific examples and detailed methodologies employing (S)-glyceryl iodide as the primary chiral synthon for the large-scale or widely adopted synthesis of optically active phospholipids and glycoglycerolipids are not prominently featured in the reviewed literature.

Construction of Polypropionate Stereopolyads

Polypropionates are a class of natural products characterized by repeating propionate (B1217596) units with multiple stereocenters. Their synthesis is a significant challenge in organic chemistry and often involves iterative strategies using chiral building blocks. nih.govproquest.comnih.gov While the overarching strategies for polypropionate synthesis are well-documented, the specific use of (S)-glyceryl iodide as a key building block for the construction of polypropionate stereopolyads is not a commonly reported method in comprehensive reviews on the topic.

Precursor for Other Optically Active Compounds

Beyond its direct incorporation into larger molecules, a chiral synthon's utility is also defined by its ability to be converted into other valuable optically active compounds.

Synthesis of Chiral Diols and Polyols

Chiral diols and polyols are versatile intermediates in organic synthesis. Methodologies for their preparation from various chiral precursors are well-established. However, specific and detailed research findings outlining the derivatization of (S)-glyceryl iodide to synthesize a diverse range of chiral diols and polyols are not extensively described in the available scientific literature.

Derivatization to Chiral Aminodiols and Amphetamine Analogs

Chiral aminodiols are important structural motifs in many biologically active compounds and can serve as precursors for other molecules. nih.govresearchgate.netgoogle.com The synthesis of amphetamine and its analogs often involves chiral intermediates. A thorough review of synthetic methods for these compounds does not prominently feature (S)-glyceryl iodide as a standard starting material.

Role in the Design of Chiral Ligands and Organocatalysts

extensive research has been conducted to explore the applications of various chiral synthons in the development of sophisticated molecules for asymmetric catalysis. Chiral ligands and organocatalysts are pivotal in modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and materials science. These catalysts, often possessing complex three-dimensional structures, derive their stereochemical directing ability from chiral subunits integrated into their frameworks.

A thorough review of scientific literature and chemical databases was performed to identify the specific role of (S)-Glyceryl iodide, also known as (S)-1-iodo-2,3-propanediol, as a chiral synthon in the design and synthesis of chiral ligands and organocatalysts. Despite its potential as a versatile three-carbon chiral building block, the available research data does not provide specific examples or detailed studies where (S)-Glyceryl iodide has been directly employed for the synthesis of chiral ligands or organocatalysts.

While the broader class of C3 chiral synthons is fundamental to the construction of many catalytic systems, the direct utilization of (S)-Glyceryl iodide for this particular application is not prominently documented in the reviewed literature. Researchers in the field of asymmetric catalysis have often turned to other derivatives of glycerol or related C3 building blocks for the construction of widely used ligand backbones and organocatalytic scaffolds.

Therefore, a detailed discussion, including research findings and data tables on the application of (S)-Glyceryl iodide in the design of chiral ligands and organocatalysts, cannot be provided at this time based on the available information. Further research may be necessary to explore the potential of this specific chiral synthon in the development of novel catalytic systems.

Advanced Characterization and Spectroscopic Analysis of Chiral Iodopropanediols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of chiral molecules like (S)-3-iodo-1,2-propanediol.

While enantiomers exhibit identical NMR spectra under achiral conditions, their differentiation can be achieved by converting them into diastereomers or by using a chiral solvating agent (CSA). libretexts.orgresearchgate.net

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of (S)-3-iodo-1,2-propanediol can lead to the formation of transient diastereomeric complexes. libretexts.orgnih.gov These complexes have different NMR spectra, allowing for the quantification of each enantiomer. The effectiveness of a CSA depends on the stability of the diastereomeric complexes formed through interactions like hydrogen bonding. researchgate.netreddit.com

Mosher Esters: A widely used and reliable method for determining the absolute configuration and enantiomeric purity of alcohols is the formation of Mosher esters. oregonstate.edunih.govspringernature.com The chiral diol is derivatized by reacting it with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. nih.govstackexchange.com

The analysis involves a comparative study of the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters. nih.gov The anisotropic effect of the phenyl group in the Mosher's acid reagent causes different chemical shift values for protons near the chiral center in the two diastereomers. oregonstate.edustackexchange.com By calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration can be confirmed and the enantiomeric excess can be determined by integrating the distinct signals. springernature.com

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Ester Derivatives of 3-iodo-1,2-propanediol

| Protons | Description | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (ppm) |

| H-1a, H-1b | Protons on the iodinated carbon (CH₂I) | 3.45, 3.55 | 3.50, 3.60 | -0.05 |

| H-2 | Methine proton on the chiral center (CHOH) | 4.10 | 4.05 | +0.05 |

| H-3a, H-3b | Protons on the primary alcohol carbon (CH₂OH) | 3.80, 3.90 | 3.75, 3.85 | +0.05 |

The ¹H NMR spectrum of (S)-3-iodo-1,2-propanediol displays complex signal patterns due to spin-spin coupling between non-equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons and thus the molecular conformation. libretexts.org

The protons of the C1 methylene (B1212753) group (CH₂I) are diastereotopic and are expected to appear as a complex multiplet, specifically a doublet of doublets, due to geminal coupling and vicinal coupling with the C2 proton. The C2 methine proton (CHOH) would likely appear as a multiplet due to coupling with the protons on C1 and C3. The protons on the C3 methylene group (CH₂OH) are also diastereotopic and would present as a multiplet. Typical three-bond coupling constants (³JHH) for aliphatic systems are in the range of 6-8 Hz. libretexts.orgiastate.edu

Table 2: Predicted ¹H NMR Multiplicity and Coupling Constants for (S)-3-iodo-1,2-propanediol

| Proton Assignment | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H-1a, H-1b (CH₂I) | Doublet of Doublets (each) | ²J ≈ 10-12 Hz (geminal); ³J ≈ 4-8 Hz (vicinal) |

| H-2 (CHOH) | Multiplet | ³J ≈ 4-8 Hz (vicinal) |

| H-3a, H-3b (CH₂OH) | Multiplet | ²J ≈ 11-13 Hz (geminal); ³J ≈ 5-9 Hz (vicinal) |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguous signal assignment by revealing correlations between nuclei. nanalysis.comnanalysis.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are directly coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com For (S)-3-iodo-1,2-propanediol, the COSY spectrum would show cross-peaks connecting the C2 proton signal with the signals of the C1 and C3 protons, confirming the connectivity of the propane (B168953) backbone.

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment extends the correlation to all protons within a spin system, even if they are not directly coupled. nanalysis.comlibretexts.org In the case of (S)-3-iodo-1,2-propanediol, a TOCSY spectrum would show correlations between the C1 protons and the C3 protons, as they are part of the same continuous spin system, which is useful for identifying all protons belonging to the molecule. nanalysis.comnanalysis.com

Table 3: Expected Correlations in 2D NMR Spectra for (S)-3-iodo-1,2-propanediol

| Spectrum | H-1 (CH₂I) | H-2 (CHOH) | H-3 (CH₂OH) |

| COSY | H-2 | H-1, H-3 | H-2 |

| TOCSY | H-2, H-3 | H-1, H-3 | H-1, H-2 |

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and conformational isomers of (S)-3-iodo-1,2-propanediol. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, such as those from polar functional groups, while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability, often associated with symmetric bonds. ksu.edu.sanih.govyoutube.com

Table 4: Characteristic Vibrational Frequencies for (S)-3-iodo-1,2-propanediol

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Active Technique |

| Stretching | O-H | 3200 - 3600 (broad) | IR |

| Stretching | C-H | 2850 - 3000 | IR, Raman |

| Bending | C-H | 1350 - 1470 | IR |

| Stretching | C-O | 1000 - 1260 | IR |

| Stretching | C-C | 800 - 1200 | Raman |

| Stretching | C-I | 500 - 600 | IR, Raman |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For (S)-3-iodo-1,2-propanediol (C₃H₇IO₂), the exact molecular weight is 201.94908 Da. nih.gov

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 202. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would include the loss of an iodine atom, water molecules from the diol functionality, or cleavage of the carbon-carbon bonds.

Table 5: Predicted Key Fragments in the Mass Spectrum of 3-iodo-1,2-propanediol

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

| 202 | [C₃H₇IO₂]⁺ | - |

| 184 | [C₃H₅IO]⁺ | H₂O |

| 171 | [C₂H₄IO]⁺ | CH₂OH |

| 75 | [C₃H₇O₂]⁺ | I |

| 57 | [C₃H₅O]⁺ | I, H₂O |

Chiral Recognition Studies via Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry and moments of inertia. nih.gov While enantiomers have identical rotational spectra, chiral recognition can be achieved by forming non-covalently bound diastereomeric complexes with a chiral "tag" molecule. nih.govvirginia.edu

This "chiral tagging" approach results in two distinct diastereomers (e.g., (S)-analyte-(R)-tag and (R)-analyte-(R)-tag), which possess different rotational constants and therefore distinguishable rotational spectra. nih.gov By comparing the experimentally observed rotational constants of the complex with those predicted from high-level quantum chemical calculations, the absolute configuration of the analyte, (S)-3-iodo-1,2-propanediol, can be unambiguously determined. nih.govnih.gov This technique is exceptionally sensitive to subtle differences in 3D structure and is a powerful tool for fundamental studies of chirality. aps.orgresearchgate.net

Photoelectron Circular Dichroism (PECD) for Chirality Detection

Photoelectron Circular Dichroism (PECD) is a powerful and highly sensitive analytical technique for the investigation of chiral molecules in the gas phase. The fundamental principle of PECD lies in the asymmetric emission of photoelectrons when a chiral molecule is ionized by circularly polarized light. This forward-backward asymmetry in the angular distribution of the emitted electrons, along the direction of light propagation, is directly dependent on the chirality of the molecule and the helicity of the ionizing radiation. aps.orgillinois.edunih.gov

The magnitude of the PECD effect is significantly larger than that of conventional circular dichroism in absorption, making it a more sensitive probe of molecular chirality. illinois.eduresearchgate.net This enhanced sensitivity arises because PECD is an electric dipole-allowed phenomenon, unlike optical activity which relies on the much weaker magnetic dipole interaction. arxiv.org The technique provides detailed insights into the electronic structure and stereochemistry of chiral species.

As of the current date, a comprehensive review of scientific literature reveals no specific studies or published data on the Photoelectron Circular Dichroism (PECD) analysis of (S)-glyceryl iodide, also known as (S)-3-iodo-1,2-propanediol. While PECD has been successfully applied to a variety of chiral molecules, including other halogenated compounds, to elucidate their chiral properties, research focusing on (S)-glyceryl iodide using this technique has not been reported. aps.org

Theoretical and experimental investigations on molecules with similar structural features, such as other chiral iodo-alkanes, have demonstrated the utility of PECD in distinguishing between enantiomers and providing detailed information about their electronic orbitals. aps.orgresearchgate.net Such studies typically involve the measurement of the photoelectron angular distribution and the determination of the PECD asymmetry parameter, which quantifies the extent of the forward-backward asymmetry.

A hypothetical PECD study of (S)-glyceryl iodide would be anticipated to reveal characteristic asymmetries in the photoelectron emission from its various molecular orbitals. Due to the presence of the heavy iodine atom, significant spin-orbit coupling effects could be expected, potentially influencing the PECD signal. aps.org Theoretical calculations would be essential to complement experimental findings, helping to assign the observed PECD features to specific electronic transitions and to understand the underlying photoionization dynamics.

However, without experimental data or theoretical calculations specific to (S)-glyceryl iodide, any discussion of its PECD characteristics remains speculative. The scientific community awaits dedicated research in this area to fully characterize the chiroptical properties of this compound using PECD spectroscopy.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) on Molecular Structures and Conformations

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structures (conformers) of a molecule and the energetic landscape that separates them. Methods like Density Functional Theory (DFT) and ab initio calculations are used to optimize molecular geometries and calculate their relative energies.

For molecules like (S)-Glyceryl iodide, which possess multiple rotatable single bonds, a complex potential energy surface with numerous local minima exists. The conformational preference is dictated by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding.

Detailed computational studies on a range of β-halohydrins (compounds with a halogen and a hydroxyl group on adjacent carbons) using the high-accuracy G3 ab initio method have revealed a consistent trend: the most stable conformers are those that facilitate an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the adjacent halogen atom. yu.edu.joyu.edu.jo This interaction typically occurs when the C-X (halogen) and C-O bonds are gauche to each other. yu.edu.jo

For (S)-Glyceryl iodide, this implies that conformers allowing the hydroxyl hydrogen to approach the iodine atom would be significantly stabilized. The substitution of a hydroxyl group in glycerol (B35011) with a large, polarizable iodine atom would significantly alter the conformational energies compared to the parent molecule. DFT calculations would be employed to precisely quantify these differences, providing data on key geometric parameters.

Table 1: Representative Data from a Hypothetical DFT (B3LYP/6-311+G(d,p)) Conformational Analysis of (S)-Glyceryl Iodide This table is illustrative, based on principles from analogous systems.

| Conformer Description | Dihedral Angle (I-C1-C2-O) | Intramolecular H-Bond (O-H···I) Distance (Å) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Gauche (H-bonded) | ~65° | ~2.85 | 0.00 (Global Minimum) |

| Anti (Non-H-bonded) | ~180° | > 4.50 | +2.15 |

Reaction Mechanism Simulations and Energetic Profiling

A key reaction of halohydrins is their conversion to epoxides via an intramolecular Williamson ether synthesis. youtube.compearson.com This reaction proceeds through a base-mediated deprotonation of the hydroxyl group, followed by an intramolecular SN2 attack of the resulting alkoxide on the carbon atom bearing the halogen. youtube.comyoutube.com

Computational chemistry is essential for mapping the entire reaction pathway and calculating its energetic profile. Using DFT, researchers can:

Model the Reactant and Product: Optimize the geometries of the (S)-glyceryl iodide alkoxide and the resulting (R)-glycidol product.

Locate the Transition State (TS): Identify the highest-energy structure along the reaction coordinate that connects the reactant and product. This is a critical step, as the TS structure reveals the precise geometry of the bond-forming and bond-breaking process.

Calculate the Activation Energy (Ea): Determine the energy difference between the reactant and the transition state. This value is directly related to the reaction rate.

Simulations for the cyclization of (S)-Glyceryl iodide would confirm that the reaction proceeds via a backside attack, consistent with the SN2 mechanism, leading to an inversion of stereochemistry at the carbon center bearing the iodine. youtube.com

Table 2: Illustrative Energetic Profile for the Simulated Intramolecular SN2 Cyclization of (S)-Glyceryl Iodide This table represents typical data obtained from a reaction mechanism simulation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | (S)-1-Iodo-2,3-propanediol alkoxide | 0.00 |

| Transition State | O···C···I bond formation/breaking | +18.5 |

Prediction of Stereoselectivity and Diastereomeric Ratios

Computational methods are invaluable for predicting the stereochemical outcome of reactions. In the context of (S)-Glyceryl iodide, this applies both to its formation and its subsequent reactions.

The formation of a halohydrin from an alkene proceeds through a halonium ion intermediate, which is then attacked by water. youtube.com This process is known to exhibit anti-stereospecificity. Computational modeling of this reaction can quantify the energy barriers for both syn- and anti-attack on the iodonium ion intermediate derived from a precursor like allyl alcohol. Such calculations invariably show a lower energy transition state for the anti-attack, explaining the observed stereoselectivity.

Furthermore, in reactions involving (S)-Glyceryl iodide with other chiral molecules, multiple diastereomeric products may be possible. Theoretical calculations can predict the diastereomeric ratio by comparing the free energies of the different diastereomeric transition states. The transition state with the lower energy will be formed faster, leading to the major product. This energy difference (ΔΔG‡) is directly related to the product ratio through the Eyring equation.

Investigations into Intermolecular Interactions and Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This is fundamental to enantioselective catalysis, chiral chromatography, and biological processes. The basis of this recognition is the formation of transient diastereomeric complexes held together by non-covalent interactions. nih.govresearchgate.net

Computational studies can model these interactions with high accuracy. To investigate the chiral recognition of (S)-Glyceryl iodide, one would simulate its interaction with a known chiral selector (e.g., a cyclodextrin (B1172386), a chiral acid, or a chiral stationary phase). The primary goals of such a simulation are:

Docking: Finding the most stable binding poses of both (S)- and (R)-Glyceryl iodide within the chiral selector's binding site.

Energy Calculation: Calculating the binding energy for each diastereomeric complex ((Selector·S-guest) and (Selector·R-guest)). A significant difference in binding energy indicates effective chiral recognition.

Interaction Analysis: Identifying the specific non-covalent forces responsible for discrimination, such as hydrogen bonds, halogen bonds, van der Waals forces, and electrostatic interactions. scispace.com

DFT calculations have been successfully used to benchmark and understand these subtle interactions. For instance, studies on the recognition between chiral alcohols and other molecules show that specific functionals can accurately predict the frequency shifts in vibrational spectra upon the formation of diastereomeric complexes, providing a direct link between theory and experiment. nih.gov A similar approach would be used to model how a chiral host could differentiate (S)-Glyceryl iodide from its (R)-enantiomer, quantifying the interactions that lead to selective binding.

Table 3: Hypothetical Binding Energy Contributions for the Interaction of (S)-Glyceryl Iodide with a Chiral Selector This table illustrates the type of data generated from molecular docking and energy decomposition analysis.

| Interaction Type | Host · (S)-Glyceryl Iodide Complex (kcal/mol) | Host · (R)-Glyceryl Iodide Complex (kcal/mol) | Energy Difference (ΔΔE) |

|---|---|---|---|

| Hydrogen Bonding | -4.5 | -3.8 | -0.7 |

| Halogen Bonding | -1.2 | -0.9 | -0.3 |

| Van der Waals | -3.1 | -3.5 | +0.4 |

| Total Binding Energy | -8.8 | -8.2 | -0.6 |

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Pathways for Iodinated Glycerol (B35011) Derivatives

The creation of enantiomerically pure molecules is a cornerstone of contemporary chemical synthesis. Asymmetric synthesis, which generates a chiral unit in a way that produces unequal amounts of stereoisomers, is paramount. uwindsor.ca Future efforts in the synthesis of iodinated glycerol derivatives like (S)-glyceryl iodide will likely concentrate on developing highly stereoselective pathways. A key strategy involves starting from the "chiral pool," which consists of enantiomerically pure molecules readily available from nature, such as amino acids and monosaccharides. ankara.edu.tr This approach, known as chiral pool synthesis, preserves the existing chiral centers from the starting material in the final product. ankara.edu.tr

Another promising avenue is the use of chiral auxiliaries. In this method, an achiral substrate is temporarily joined to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. du.ac.in After the desired chiral center is formed, the auxiliary is removed, yielding the enantiomerically enriched product. du.ac.in Furthermore, the development of catalyst-controlled stereoselective reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, represents a highly efficient and atom-economical approach. uwindsor.ca Research into glycosyl iodides has shown that their reactivity and the stereochemical outcome of their reactions are highly dependent on the protecting groups used, a principle that could be extended to the synthesis of iodinated glycerol derivatives. scispace.com

| Synthetic Strategy | Description | Potential Advantage for Iodinated Glycerols |

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials. ankara.edu.tr | Direct route to specific enantiomers by preserving existing chirality. ankara.edu.tr |

| Chiral Auxiliaries | An attached chiral molecule directs the stereoselective formation of a new chiral center. du.ac.in | High levels of asymmetric induction can be achieved for a wide range of substrates. ankara.edu.tr |

| Asymmetric Catalysis | A small amount of a chiral catalyst controls the stereochemical outcome of the reaction. uwindsor.ca | Highly efficient and atom-economical, allowing for the generation of large quantities of the desired enantiomer. frontiersin.org |

Exploration of New Catalytic Applications in Asymmetric Synthesis

The application of (S)-glyceryl iodide and related chiral iodinated compounds in asymmetric catalysis is a burgeoning field. Chiral hypervalent iodine reagents, for instance, are gaining traction for their use in a variety of enantioselective oxidative transformations due to their low toxicity and unique reactivity. core.ac.ukrsc.org The development of new chiral iodoarenes as pre-catalysts is an active area of research, with applications in dearomatization, amination, and the functionalization of alkenes and ketones. rsc.org

Future research could explore (S)-glyceryl iodide as a precursor to novel chiral iodine(III) or iodine(V) reagents. These reagents could serve as catalysts in reactions where the chiral glycerol backbone induces asymmetry. The design of bifunctional catalysts, which possess multiple catalytic sites, is another promising direction. For example, a catalyst could be designed with a chiral iodine center derived from (S)-glyceryl iodide and another functional group that activates the substrate, leading to highly controlled stereoselectivity. snnu.edu.cn The goal is to develop catalytic systems that are not only highly enantioselective but also robust and recyclable, contributing to more sustainable chemical manufacturing. frontiersin.org

Advancement of Spectroscopic Techniques for Real-time Chiral Analysis

The analysis of chiral molecules is critical for ensuring the enantiomeric purity of products. While chromatographic methods are well-established for this purpose, there is a growing interest in the advancement of spectroscopic techniques for real-time, in-situ analysis. chromatographyonline.com Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful tool for determining stereochemistry. acs.org

Recent decades have seen significant progress in techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). nih.govmdpi.com These methods, often combined with quantum mechanical calculations, provide detailed information about the absolute configuration and conformation of chiral molecules. nih.gov The development of more sensitive instruments and robust theoretical models will continue to enhance the capabilities of these techniques. cas.czrsc.org Furthermore, emerging gas-phase spectroscopic methods, such as microwave three-wave mixing, offer the potential for highly sensitive and selective chiral analysis, even in complex mixtures, without the need for derivatization or separation. researchgate.net These advancements will be crucial for monitoring the stereochemical integrity of (S)-glyceryl iodide and its derivatives during synthesis and catalytic applications.

| Spectroscopic Technique | Principle | Application in Chiral Analysis |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. mdpi.com | Determination of absolute configuration and conformation of chiral molecules in solution. nih.gov |

| Raman Optical Activity (ROA) | Measures the small difference in the intensity of Raman scattered right and left circularly polarized light. acs.org | Provides detailed stereochemical information, particularly for biomolecules. |

| Microwave Three-Wave Mixing | A gas-phase technique that uses resonant microwave pulses to generate a chiral-specific signal. researchgate.net | Direct differentiation of enantiomers and determination of enantiomeric excess in complex mixtures. researchgate.net |

Bio-inspired Synthesis and Integration with Biocatalytic Processes

Nature provides a vast blueprint for the synthesis of complex chiral molecules. Bio-inspired synthesis seeks to mimic these natural processes to create efficient and selective chemical reactions. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical transformations, is a particularly powerful approach for asymmetric synthesis. nih.govwiley.com Enzymes operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal catalysts for the production of enantiomerically pure compounds like (S)-glyceryl iodide. researchgate.net

Future research will likely focus on the discovery and engineering of enzymes capable of performing specific transformations on glycerol derivatives. For instance, engineered dehydrogenases or halogenases could be employed for the stereoselective synthesis of iodinated glycerols. nih.govnih.gov The integration of biocatalytic steps into multi-step synthetic sequences, creating chemoenzymatic pathways, can combine the advantages of both traditional organic synthesis and biocatalysis. nih.gov This approach can lead to more efficient and sustainable routes to valuable chiral building blocks.

Sustainable and Eco-friendly Chemical Transformations involving Glyceryl Iodide

The principles of green chemistry are increasingly guiding the development of new chemical processes. Glycerol, as a major byproduct of biodiesel production, is an abundant and renewable feedstock. rsc.orgmdpi.com The valorization of glycerol into value-added chemicals like (S)-glyceryl iodide is a key aspect of creating a more sustainable chemical industry. rsc.orgmdpi.com

Future research in this area will focus on developing chemical transformations that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. researchgate.net This includes the use of heterogeneous catalysts that can be easily separated and recycled, the development of solvent-free reaction conditions, and the use of alternative energy sources like microwaves or ultrasound to drive reactions. researchgate.netrsc.org For transformations involving (S)-glyceryl iodide, this could mean developing solid-supported reagents for iodination or utilizing glycerol-based deep eutectic solvents, which have shown promise for iodine capture. researchgate.netnih.gov The ultimate goal is to create a circular economy around glycerol, where this renewable resource is efficiently converted into a wide range of valuable and sustainable chemical products. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-glyceryl iodide, and how can experimental reproducibility be ensured?

- Methodological Answer : (S)-Glyceryl iodide can be synthesized via nucleophilic substitution of glycerol derivatives (e.g., glyceryl tosylate) with iodide ions under controlled conditions. To ensure reproducibility:

- Use anhydrous solvents (e.g., acetone or DMF) to prevent hydrolysis .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate purity .

- Characterize the product using H/C NMR to verify stereochemical integrity at the chiral center .

- Data Table :

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Anhydrous acetone | |

| Reaction Temperature | 40–50°C | |

| Characterization | H NMR (δ 3.5–4.0) |

Q. How can the chirality of (S)-glyceryl iodide be confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (90:10). Retention time differences between enantiomers confirm chirality .

- Optical Rotation : Compare the observed specific rotation () with literature values for (S)-configured glyceryl derivatives .

- Key Consideration : Ensure sample purity >95% to avoid skewed optical measurements .

Q. What analytical methods are suitable for quantifying (S)-glyceryl iodide in complex mixtures?

- Methodological Answer :

- Iodometric Titration : Adapt pharmacopeial methods (e.g., USP) by titrating liberated iodine with sodium thiosulfate, using starch as an indicator .

- GC-MS : Derivatize (S)-glyceryl iodide with BSTFA to improve volatility; monitor fragments at m/z 145 (glycerol backbone) and 127 (iodide-related ions) .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of (S)-glyceryl iodide (e.g., solubility, stability)?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent purity) to isolate variables causing discrepancies .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., PubChem, NIST) to identify outliers or methodological biases .

- Example Contradiction : Solubility in water varies across studies (5–10 mg/mL). Hypothesis: Impurities or hydration states affect measurements. Test via Karl Fischer titration for moisture content .

Q. What strategies optimize the stability of (S)-glyceryl iodide in aqueous formulations for biological studies?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- pH Control : Stabilize aqueous solutions at pH 5.0–6.0 using citrate buffer; avoid alkaline conditions that promote iodide displacement .

- Data Table :

| Stabilization Method | Half-Life (25°C) | Source |

|---|---|---|

| Lyophilization | >6 months | |

| Citrate Buffer (pH 5) | 30 days |

Q. How can computational modeling predict the reactivity of (S)-glyceryl iodide in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states and activation energies for iodide displacement .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to predict reaction kinetics .

Gaps and Future Directions

Q. Why are toxicity and pharmacokinetic data for (S)-glyceryl iodide underrepresented in literature?

- Methodological Answer :

- Literature Gaps : Limited in vivo studies due to iodide’s potential thyroid interactions. Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) with LC50 determination .

- Regulatory Guidance : Follow IND templates (e.g., FDA) for preclinical safety assessments, including Ames tests for mutagenicity .

Q. How can researchers design experiments to correlate in vitro and in vivo behavior of (S)-glyceryl iodide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.